Computed Lipophilicity (XLogP3) Comparison: Tert-Butyl vs. Methyl at the 2-Position
The presence of the tert-butyl group at position 2 elevates the computed lipophilicity (XLogP3) of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine to 2.8, compared to 1.0 for the 2-methyl analog and 0.6 for the unsubstituted parent scaffold [1][2][3]. This 2.8-fold increase in XLogP3 relative to the 2-methyl derivative is a critical determinant of passive membrane permeability and in vivo distribution, as established by the Lipinski Rule of Five framework.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: XLogP3 = 1.0; 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: XLogP3 = 0.6 |
| Quantified Difference | 2.8-fold higher than 2-methyl analog; 4.7-fold higher than unsubstituted core |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
Procurement decisions for medicinal chemistry campaigns require a specific lipophilicity window (typically XLogP 1–5) to balance permeability and solubility; the tert-butyl substituent uniquely positions this compound within that window compared to smaller alkyl analogs.
- [1] PubChem Compound Summary for CID 136316613, 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 136108556, 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (2024). View Source
- [3] PubChem Compound Summary for CID 135627629, 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. National Center for Biotechnology Information (2024). View Source
